molecular formula C4H3BrF4 B13558546 3-Bromo-1,1,2,2-tetrafluorocyclobutane

3-Bromo-1,1,2,2-tetrafluorocyclobutane

Cat. No.: B13558546
M. Wt: 206.96 g/mol
InChI Key: DLIXZWDERJNLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,1,2,2-tetrafluorocyclobutane is an organofluorine compound with the molecular formula C4H3BrF4 It is a cycloalkane derivative where the cyclobutane ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1,2,2-tetrafluorocyclobutane typically involves the bromination of 1,1,2,2-tetrafluorocyclobutane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced bromination techniques and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-hydroxy-1,1,2,2-tetrafluorocyclobutane .

Scientific Research Applications

3-Bromo-1,1,2,2-tetrafluorocyclobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,1,2,2-tetrafluoroethane
  • 3-Bromo-1,1,1-trifluoro-2-propanol
  • 2-Bromo-3,3,3-trifluoro-1-propene

Uniqueness

3-Bromo-1,1,2,2-tetrafluorocyclobutane is unique due to its cyclobutane ring structure and the specific arrangement of bromine and fluorine atoms. This configuration imparts distinct chemical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C4H3BrF4

Molecular Weight

206.96 g/mol

IUPAC Name

3-bromo-1,1,2,2-tetrafluorocyclobutane

InChI

InChI=1S/C4H3BrF4/c5-2-1-3(6,7)4(2,8)9/h2H,1H2

InChI Key

DLIXZWDERJNLSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.